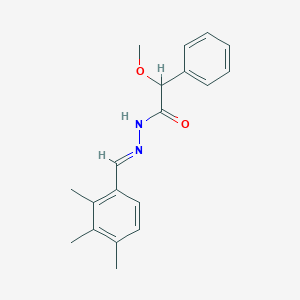
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid, also known as BOC-4, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of N-acyl amino acid derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in various physiological processes. In one study, this compound was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and possess neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid. One direction could be to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction could be to study its potential applications in the treatment of inflammatory bowel disease. Further studies could also be conducted to elucidate its mechanism of action and to optimize its pharmacological properties for drug development.
Méthodes De Synthèse
The synthesis of 4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride, followed by reduction of the resulting nitro compound with iron powder. The final step involves the reaction of the resulting amine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of piperidine.
Applications De Recherche Scientifique
4-(2-Benzoyl-4-chloroanilino)-4-oxobutanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, this compound was shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
4-(2-benzoyl-4-chloroanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-12-6-7-14(19-15(20)8-9-16(21)22)13(10-12)17(23)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLDTEVDXXXCLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

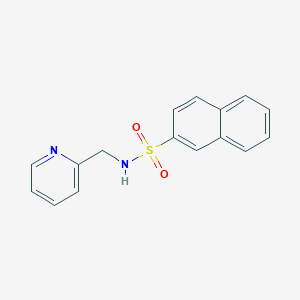
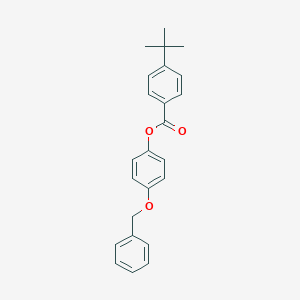
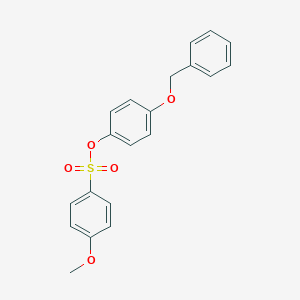
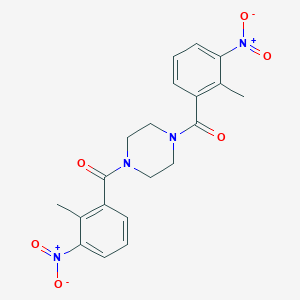
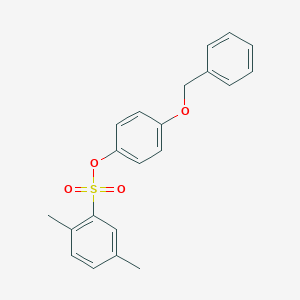
![1-[(2,3-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B403648.png)
![N-{4-[(1E)-1-{2-[2-(phenylsulfanyl)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B403649.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-(1,2,2-trimethylpropylidene)acetohydrazide](/img/structure/B403653.png)
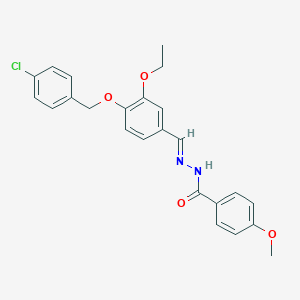
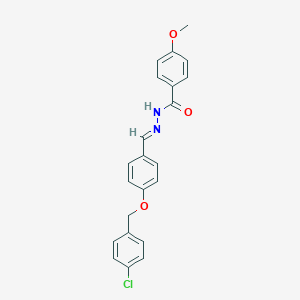
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}acetohydrazide](/img/structure/B403657.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B403659.png)
![2-methoxy-N'-(4-{2-[methoxy(phenyl)acetyl]carbohydrazonoyl}benzylidene)-2-phenylacetohydrazide](/img/structure/B403661.png)
